molecular formula C8H17NS2 B13011127 N-(2-Methyl-3-(methylthio)propyl)thietan-3-amine

N-(2-Methyl-3-(methylthio)propyl)thietan-3-amine

Cat. No.: B13011127
M. Wt: 191.4 g/mol
InChI Key: YJNCPPJWXDXMRF-UHFFFAOYSA-N
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Description

N-(2-Methyl-3-(methylthio)propyl)thietan-3-amine is a compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-3-(methylthio)propyl)thietan-3-amine can be achieved through several methods. One common approach involves the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes with sodium sulfide . Another method includes the intramolecular substitution of 3-mercaptoalkyl halides . Additionally, photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds are also employed .

Industrial Production Methods

Industrial production of thietanes, including this compound, often utilizes large-scale nucleophilic thioetherification reactions. These processes are optimized for high yield and purity, involving controlled reaction conditions and the use of efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-3-(methylthio)propyl)thietan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thietanes .

Mechanism of Action

The mechanism by which N-(2-Methyl-3-(methylthio)propyl)thietan-3-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atom in the thietane ring can form covalent bonds with nucleophilic sites in proteins, leading to modulation of their activity . Additionally, the compound can participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thietanes and sulfur-containing heterocycles such as:

Uniqueness

N-(2-Methyl-3-(methylthio)propyl)thietan-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylthio group enhances its reactivity and potential for forming diverse derivatives .

Properties

Molecular Formula

C8H17NS2

Molecular Weight

191.4 g/mol

IUPAC Name

N-(2-methyl-3-methylsulfanylpropyl)thietan-3-amine

InChI

InChI=1S/C8H17NS2/c1-7(4-10-2)3-9-8-5-11-6-8/h7-9H,3-6H2,1-2H3

InChI Key

YJNCPPJWXDXMRF-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1CSC1)CSC

Origin of Product

United States

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